

Correlative C-Laurdan Imaging with Electron Microscopy: A Comparative Guide

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Compound of Interest

Compound Name: C-Laurdan

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Correlative **C-Laurdan** imaging with electron microscopy against other established techniques for studying membrane organization. The focus is on providing objective, data-driven comparisons and detailed experimental protocols to aid in the selection of the most appropriate methodology for specific research questions in cell biology and drug development.

Introduction to Correlative C-Laurdan Imaging with Electron Microscopy

Correlative Light and Electron Microscopy (CLEM) is a powerful technique that merges the functional and dynamic information from fluorescence light microscopy with the high-resolution structural context of electron microscopy.^[1] **C-Laurdan**, a carboxyl-modified version of the Laurdan dye, is a fluorescent probe that is particularly well-suited for studying the lateral organization of lipids in biological membranes.^{[2][3][4][5]} Its fluorescence emission is sensitive to the polarity of its environment, which in a lipid bilayer, correlates with the degree of water penetration and thus the packing of the lipids. In more ordered membrane domains, such as lipid rafts, **C-Laurdan** exhibits a blue-shifted emission, while in more disordered regions, its emission is red-shifted. A key advantage of **C-Laurdan** over its predecessor, Laurdan, is its enhanced photostability and utility in conventional confocal microscopy, making it more accessible to a wider range of researchers.

By combining **C-Laurdan** imaging with electron microscopy, researchers can first identify regions of specific membrane order (e.g., lipid rafts) in living or fixed cells and then visualize the ultrastructure of these exact same regions at the nanometer scale. This correlative approach is invaluable for understanding how the biophysical properties of membranes influence cellular processes such as signal transduction, membrane trafficking, and viral entry.

Comparison of C-Laurdan with Alternative Membrane Probes

Several fluorescent probes are available for assessing membrane order. The choice of probe depends on the specific experimental requirements, including the imaging modality and the biological question.

Feature	C-Laurdan	Laurdan	di-4- ANEPPDHQ	PY3174 / PY3184 / PY3304
Excitation	One-photon (confocal) & Two-photon	Primarily Two- photon	One-photon (confocal)	One-photon (confocal)
Emission Shift	Blue-to-green shift with decreasing order	Blue-to-green shift with decreasing order	Red shift with decreasing order	Red shift with decreasing order
Photostability	Higher than Laurdan	Prone to photobleaching with one-photon excitation	More photostable than Laurdan	Characterized for confocal imaging
Applications	Live and fixed cell imaging of membrane order, lipid rafts	Gold standard for two-photon studies of membrane order	Live and fixed cell imaging of membrane order	Imaging membrane order in cells and organisms
Key Advantage	Accessible with standard confocal microscopes	Extensive literature and well- characterized	Good photostability for confocal microscopy	Expands the palette of available probes with different spectral properties
Reference				

Correlative C-Laurdan-EM vs. Alternative High-Resolution Techniques

Correlative **C-Laurdan** imaging with electron microscopy provides a unique combination of functional and structural information. However, other high-resolution techniques also offer insights into membrane organization.

Technique	Principle	Advantages	Disadvantages	Resolution
Correlative C-Laurdan-EM	Fluorescence imaging of membrane order followed by EM of the same region.	Directly correlates membrane function (lipid order) with ultrastructure. Can be performed on fixed samples.	Complex workflow. Potential for artifacts from fixation and embedding. Fluorescence can be quenched by EM processing.	Fluorescence: ~250 nm (confocal); EM: <1 nm
Cryo-Electron Tomography (Cryo-ET)	3D reconstruction of vitrified, unstained biological samples.	Preserves native cellular structures without chemical fixation. Can resolve lipid bilayers and associated proteins at high resolution.	Technically demanding workflow. Low contrast of biological material. Limited to thin samples or requires sample thinning (e.g., FIB-milling).	Sub-nanometer to a few nanometers
Super-Resolution Microscopy (e.g., STED, PALM, STORM)	Fluorescence imaging that bypasses the diffraction limit of light.	Can achieve higher resolution than conventional fluorescence microscopy for localizing specific molecules.	Requires specific fluorophores and instrumentation. Can be phototoxic to live cells.	20-50 nm
Atomic Force Microscopy (AFM)	A high-resolution scanning probe microscopy technique.	Can image the topography of membranes in a near-native state	Can be invasive and may perturb the sample. Limited to surface imaging.	Nanometer scale

with high
resolution.

Experimental Protocols

Protocol 1: C-Laurdan Staining for Confocal Microscopy

This protocol is adapted for staining Human Embryonic Kidney 293T (HEK293T) cells.

Materials:

- HEK293T cells
- Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS)
- Phosphate-buffered saline (PBS)
- **C-Laurdan** (Tocris Bioscience or similar)
- Dimethyl sulfoxide (DMSO)
- 4% Paraformaldehyde (PFA) in PBS
- Glass-bottom imaging dishes

Procedure:

- Cell Culture: Plate HEK293T cells on glass-bottom imaging dishes and culture overnight in DMEM with 10% FBS at 37°C and 5% CO₂.
- **C-Laurdan** Staining:
 - Prepare a 10 mM stock solution of **C-Laurdan** in DMSO.
 - Dilute the **C-Laurdan** stock solution to a final concentration of 5 µM in serum-free DMEM.
 - Wash the cells once with PBS.
 - Incubate the cells with the 5 µM **C-Laurdan** solution for 30 minutes at 37°C.

- Fixation:
 - Wash the cells twice with PBS.
 - Fix the cells with 4% PFA in PBS for 15 minutes at room temperature. Paraformaldehyde is recommended for preserving lipid structures, as organic solvents like methanol or acetone can extract lipids.
 - Wash the cells three times with PBS.
- Imaging:
 - Image the cells on a confocal microscope equipped with a 405 nm laser for excitation.
 - Simultaneously collect fluorescence emission in two channels:
 - Channel 1 (ordered phase): 415–455 nm
 - Channel 2 (disordered phase): 490–530 nm
- Generalized Polarization (GP) Analysis:
 - Calculate the GP value for each pixel using the formula: $GP = (I_{415-455} - G * I_{490-530}) / (I_{415-455} + G * I_{490-530})$
 - Where I is the intensity in each channel and G is a correction factor determined for the microscope system.

Protocol 2: Correlative C-Laurdan Imaging with Transmission Electron Microscopy (TEM)

This is a generalized protocol, and specific steps may need to be optimized for the cell type and instrumentation.

Materials:

- Cells grown on gridded coverslips or other substrates suitable for CLEM.

- Reagents for **C-Laurdan** staining and fixation as in Protocol 1.
- Reagents for electron microscopy processing: osmium tetroxide, uranyl acetate, lead citrate, ethanol series for dehydration, and embedding resin (e.g., Epon).

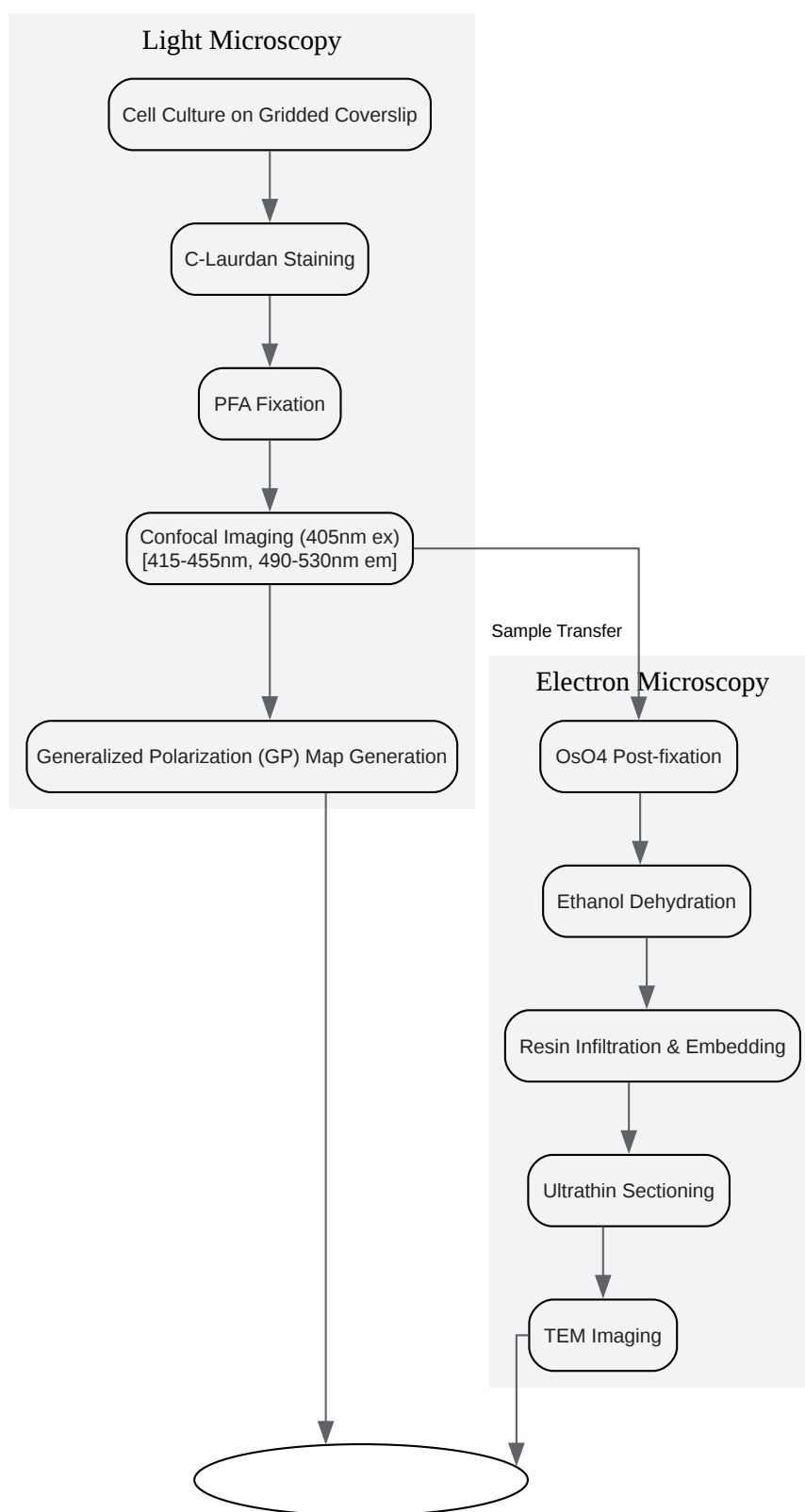
Procedure:

- **C-Laurdan** Imaging:
 - Perform **C-Laurdan** staining and fixation as described in Protocol 1.
 - Acquire fluorescence images of the cells, ensuring to record the location of the cells of interest relative to the grid markings on the coverslip.
- Post-fixation and Staining for EM:
 - After fluorescence imaging, post-fix the cells with 1% osmium tetroxide in PBS for 1 hour on ice. Note: Osmium tetroxide will quench the **C-Laurdan** fluorescence but is necessary for membrane contrast in EM.
 - Wash the cells with distilled water.
 - Stain with 1% uranyl acetate in water for 1 hour at room temperature.
- Dehydration and Embedding:
 - Dehydrate the sample through a graded series of ethanol concentrations (e.g., 50%, 70%, 90%, 100%).
 - Infiltrate the sample with embedding resin according to the manufacturer's instructions.
 - Polymerize the resin at 60°C for 48 hours.
- Sectioning and EM Imaging:
 - Separate the resin block from the coverslip.

- Using the previously acquired fluorescence images as a map, trim the block to the area containing the cell of interest.
- Cut ultrathin sections (70-90 nm) and collect them on EM grids.
- Stain the sections with uranyl acetate and lead citrate.
- Image the sections in a transmission electron microscope.
- Image Correlation:
 - Use the fluorescence images and low-magnification EM images to locate the exact cell and region of interest.
 - Overlay the high-resolution EM images with the corresponding GP map from the **C-Laurdan** imaging to correlate membrane order with ultrastructure.

Visualizations

Experimental Workflow for Correlative C-Laurdan-EM

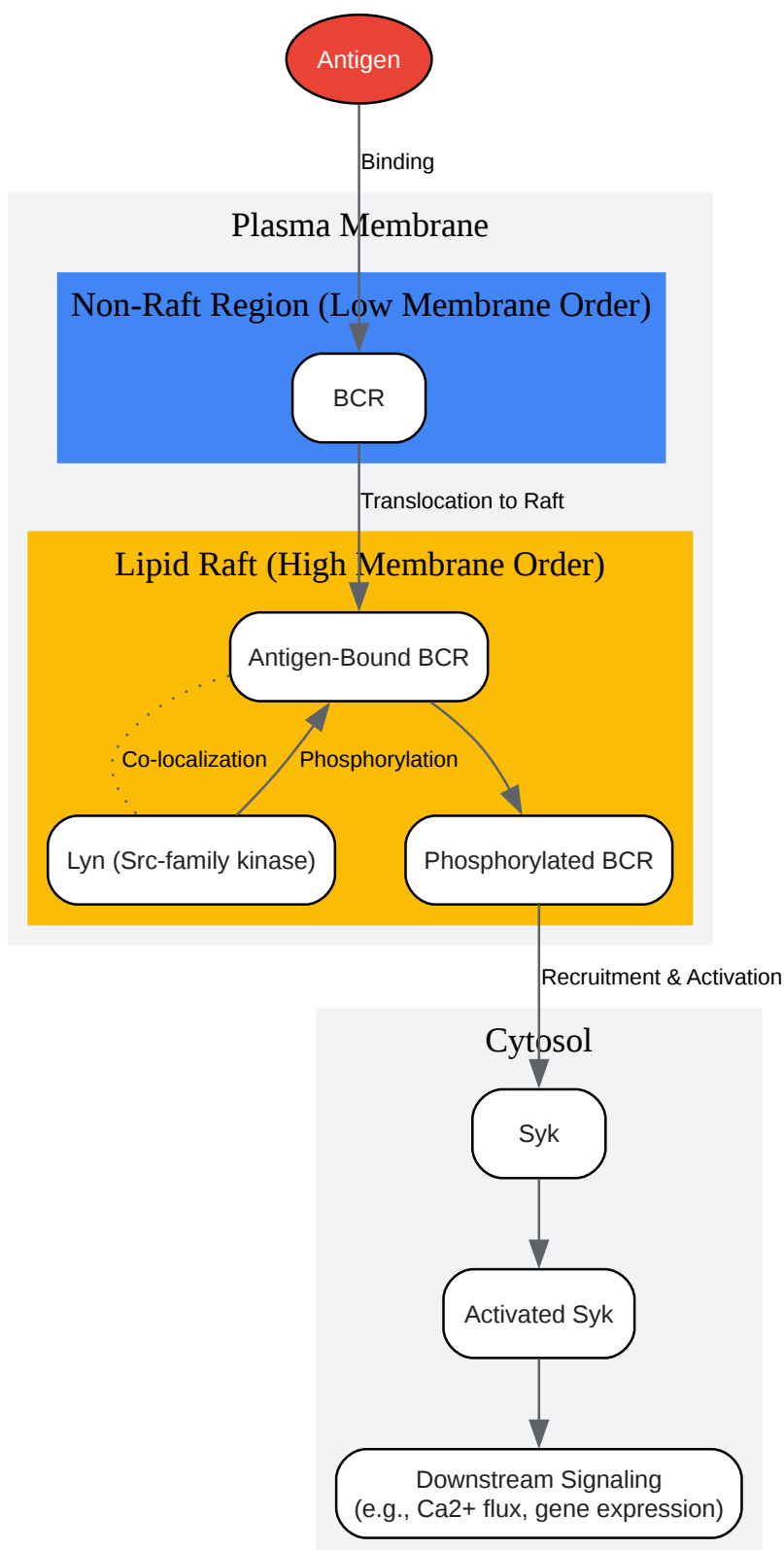


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Caption: Workflow for Correlative **C-Laurdan** Imaging with Electron Microscopy.

B-Cell Receptor Signaling Pathway in Lipid Rafts

Lipid rafts are known to be important platforms for initiating B-cell receptor (BCR) signaling. Upon antigen binding, BCRs translocate into lipid rafts, where they associate with Src-family kinases like Lyn, leading to the phosphorylation of ITAM motifs in the BCR complex. This initiates a downstream signaling cascade involving Syk kinase, leading to B-cell activation.



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Caption: Simplified B-Cell Receptor signaling pathway initiated in lipid rafts.

Conclusion

Correlative **C-Laurdan** imaging with electron microscopy is a powerful, albeit technically demanding, approach for investigating the relationship between membrane organization and cellular function. The ability of **C-Laurdan** to be used with conventional confocal microscopy makes the fluorescence component of this correlative technique more accessible. While challenges remain in preserving both the fluorescence signal and the ultrastructure, the potential to directly link the biophysical properties of membranes to specific cellular events at high resolution makes this a valuable tool for researchers in cell biology and drug development. The choice between this technique and alternatives like cryo-ET will depend on the specific research question, with correlative **C-Laurdan**-EM being particularly advantageous for studies where the identification of specific membrane order states is a prerequisite for ultrastructural analysis.

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